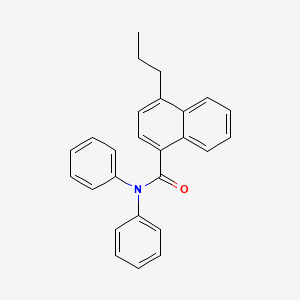
N,N-Diphenyl-4-propylnaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyl-4-propylnaphthalene-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a naphthalene ring substituted with a carboxamide group and two phenyl groups, making it a compound of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-propylnaphthalene-1-carboxamide typically involves the reaction of 4-propylnaphthalene-1-carboxylic acid with diphenylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with diphenylamine to yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-4-propylnaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Chemistry: As a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-4-propylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenyl-4-(pyridin-4-yl)benzamide: Similar structure with a pyridine ring instead of a naphthalene ring.
N,N-Diphenyl-4-(4-pyridinyl)benzenamine: Contains an amine group instead of a carboxamide group.
N,N-Diphenyl-4-(4-pyridinyl)benzamide: Another structural analog with a pyridine ring.
Uniqueness
N,N-Diphenyl-4-propylnaphthalene-1-carboxamide is unique due to its specific naphthalene-based structure, which imparts distinct electronic and steric properties. These properties make it suitable for applications in materials science and as a building block for complex organic synthesis .
Properties
CAS No. |
853748-03-5 |
|---|---|
Molecular Formula |
C26H23NO |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N,N-diphenyl-4-propylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H23NO/c1-2-11-20-18-19-25(24-17-10-9-16-23(20)24)26(28)27(21-12-5-3-6-13-21)22-14-7-4-8-15-22/h3-10,12-19H,2,11H2,1H3 |
InChI Key |
LPOHVXXJLUTFRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















